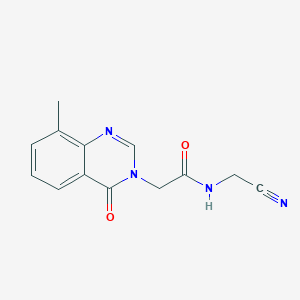![molecular formula C27H21N3O6 B2746015 methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 877657-12-0](/img/no-structure.png)
methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C27H21N3O6 and its molecular weight is 483.48. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
Synthesis of Heterocyclic Compounds : Compounds with structures similar to the specified chemical have been synthesized for the purpose of creating heterocyclic systems, which are crucial in the development of pharmaceuticals. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was used in the synthesis of various heterocyclic systems, including pyrimidinones and pyridazinones, showcasing the potential of such compounds in medicinal chemistry (Toplak et al., 1999).
Anticancer and Antimicrobial Activities : Novel compounds derived from similar chemical structures have been synthesized and tested for their biological activities. For example, novel benzodifuranyl derivatives have been synthesized and evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities, demonstrating the pharmaceutical applications of these compounds (Abu‐Hashem et al., 2020).
Herbicides
- Weed Control : Some derivatives have been synthesized for use as herbicidal ingredients, showing broad-spectrum activity for weed control in agricultural settings. This indicates the potential for compounds with similar structures to be developed as effective herbicides for crop protection (Yang et al., 2008).
Chemical Intermediates
- Intermediate for Further Chemical Reactions : The synthesis of such complex molecules often serves as intermediates for further chemical transformations, leading to a wide range of potential applications in organic synthesis and drug development. For example, the synthesis of intermediate compounds for the development of bispyribac-sodium, an herbicide, demonstrates the use of complex molecules in producing commercially important chemicals (Li Yuan-xiang, 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the condensation of p-toluidine with 3,4-dihydro-2H-benzo[f]chromen-2,4-dione to form 3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one, which is then reacted with ethyl 2-bromoacetate to form ethyl 4-(2-bromoacetyl)-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-carboxylate. This intermediate is then reacted with methyl 4-aminobenzoate to form the final product, methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate.", "Starting Materials": [ "p-toluidine", "3,4-dihydro-2H-benzo[f]chromen-2,4-dione", "ethyl 2-bromoacetate", "methyl 4-aminobenzoate" ], "Reaction": [ "Condensation of p-toluidine with 3,4-dihydro-2H-benzo[f]chromen-2,4-dione in the presence of a base to form 3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one", "Reaction of 3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one with ethyl 2-bromoacetate in the presence of a base to form ethyl 4-(2-bromoacetyl)-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-carboxylate", "Reaction of ethyl 4-(2-bromoacetyl)-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-carboxylate with methyl 4-aminobenzoate in the presence of a base to form methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate" ] } | |
CAS-Nummer |
877657-12-0 |
Produktname |
methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate |
Molekularformel |
C27H21N3O6 |
Molekulargewicht |
483.48 |
IUPAC-Name |
methyl 4-[[2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H21N3O6/c1-16-7-13-19(14-8-16)30-25(32)24-23(20-5-3-4-6-21(20)36-24)29(27(30)34)15-22(31)28-18-11-9-17(10-12-18)26(33)35-2/h3-14H,15H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
VODMXWPLORSOGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2745935.png)
![2-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B2745936.png)
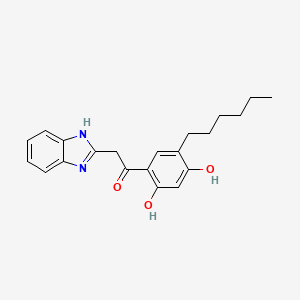
![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2745941.png)
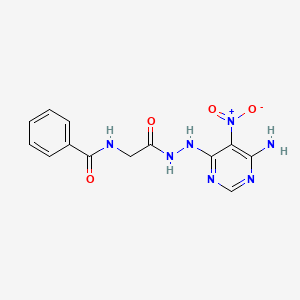
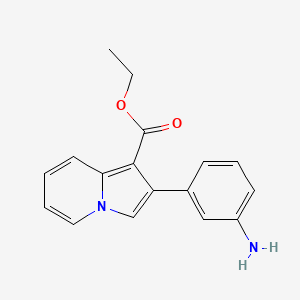
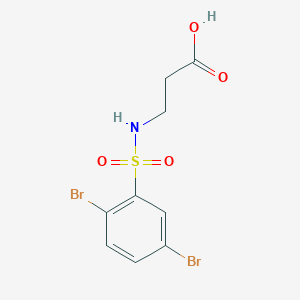
![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B2745945.png)
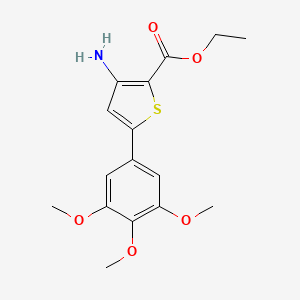
![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2745950.png)
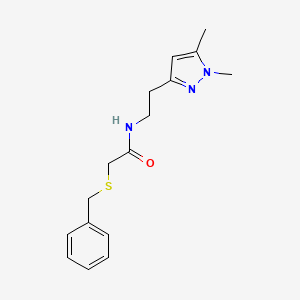
![(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one](/img/structure/B2745952.png)
